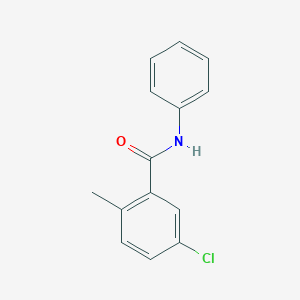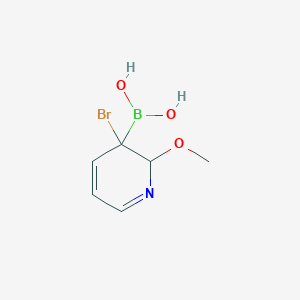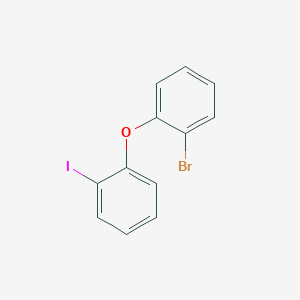![molecular formula C53H42N2O5 B14118154 N2,N2,N7,N7-tetrakis(4-methoxyphenyl)spiro[fluorene-9,9'-xanthene]-2,7-diamine](/img/structure/B14118154.png)
N2,N2,N7,N7-tetrakis(4-methoxyphenyl)spiro[fluorene-9,9'-xanthene]-2,7-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N2,N7,N7-tetrakis(4-methoxyphenyl)spiro[fluorene-9,9’-xanthene]-2,7-diamine: is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its spirobifluorene core, which is substituted with four methoxyphenyl groups. It is commonly used in organic electronics and optoelectronic devices due to its excellent charge transport properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2,N7,N7-tetrakis(4-methoxyphenyl)spiro[fluorene-9,9’-xanthene]-2,7-diamine typically involves multiple steps. The key steps include the formation of the spirobifluorene core and the subsequent substitution with methoxyphenyl groups. The reaction conditions often involve the use of strong bases and solvents such as chloroform .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
N2,N2,N7,N7-tetrakis(4-methoxyphenyl)spiro[fluorene-9,9’-xanthene]-2,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .
Aplicaciones Científicas De Investigación
N2,N2,N7,N7-tetrakis(4-methoxyphenyl)spiro[fluorene-9,9’-xanthene]-2,7-diamine has a wide range of applications in scientific research:
Chemistry: Used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology: Investigated for its potential use in biosensors due to its electrochemical properties.
Medicine: Explored for drug delivery systems and as a component in diagnostic devices.
Industry: Utilized in the production of high-performance electronic devices and sensors.
Mecanismo De Acción
The mechanism by which N2,N2,N7,N7-tetrakis(4-methoxyphenyl)spiro[fluorene-9,9’-xanthene]-2,7-diamine exerts its effects involves its ability to transport charge efficiently. The spirobifluorene core provides a rigid structure that facilitates charge mobility, while the methoxyphenyl groups enhance solubility and stability. This compound interacts with molecular targets such as electron acceptors and donors, enabling efficient charge transfer in electronic devices .
Comparación Con Compuestos Similares
Similar Compounds
Spiro-OMeTAD: Another spirobifluorene derivative used in similar applications.
Spiro-MeOTAD: Known for its use in perovskite solar cells.
Spiro-TAD: Utilized in organic electronics for its charge transport properties.
Uniqueness
N2,N2,N7,N7-tetrakis(4-methoxyphenyl)spiro[fluorene-9,9’-xanthene]-2,7-diamine stands out due to its unique combination of high charge mobility, stability, and solubility. These properties make it particularly suitable for advanced electronic and optoelectronic applications .
Propiedades
Fórmula molecular |
C53H42N2O5 |
|---|---|
Peso molecular |
786.9 g/mol |
Nombre IUPAC |
2-N,2-N,7-N,7-N-tetrakis(4-methoxyphenyl)spiro[fluorene-9,9'-xanthene]-2,7-diamine |
InChI |
InChI=1S/C53H42N2O5/c1-56-41-23-13-35(14-24-41)54(36-15-25-42(57-2)26-16-36)39-21-31-45-46-32-22-40(55(37-17-27-43(58-3)28-18-37)38-19-29-44(59-4)30-20-38)34-50(46)53(49(45)33-39)47-9-5-7-11-51(47)60-52-12-8-6-10-48(52)53/h5-34H,1-4H3 |
Clave InChI |
PDGJIZDXBRVKBB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)C5=C(C46C7=CC=CC=C7OC8=CC=CC=C68)C=C(C=C5)N(C9=CC=C(C=C9)OC)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[[2-(3-aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B14118074.png)




![5-Amino-6-isopropoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14118131.png)


![7-chloro-3-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14118146.png)
![5-[3-(Benzyloxy)phenyl]pyrimidin-2(1H)-one](/img/structure/B14118147.png)



![N-(4-ethoxyphenyl)-4-(4-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B14118178.png)
